2-(2-Amino-3-phenylpropyl)phenol
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Overview
Description
2-(2-Amino-3-phenylpropyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both amines and phenols, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, starting with 2-bromo-3-phenylpropylbenzene, the bromine can be substituted with an amino group under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro derivatives and other substituted phenols.
Scientific Research Applications
2-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: Shares a similar structure but differs in its pharmacological effects.
Phenol: Lacks the amino group, making it less versatile in certain reactions.
Aniline: Contains an amino group but lacks the phenolic hydroxyl group, affecting its reactivity.
Uniqueness
2-(2-Amino-3-phenylpropyl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, allowing it to participate in a broader range of chemical reactions and making it valuable in various scientific and industrial applications.
Properties
CAS No. |
81289-44-3 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-amino-3-phenylpropyl)phenol |
InChI |
InChI=1S/C15H17NO/c16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17/h1-9,14,17H,10-11,16H2 |
InChI Key |
VPYPPMVWZDMCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2O)N |
Origin of Product |
United States |
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